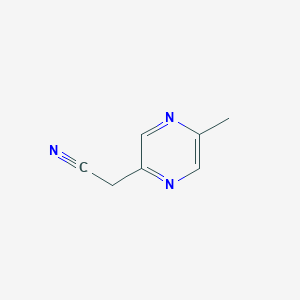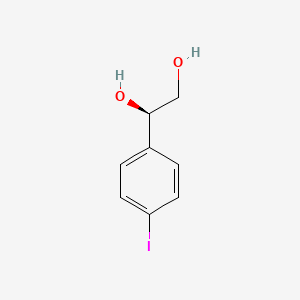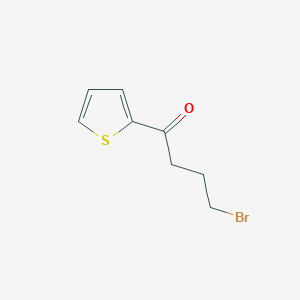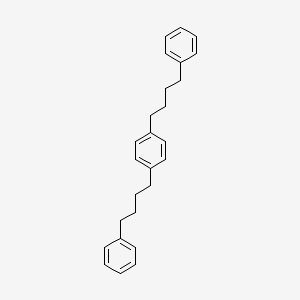
1,4-Di(4-phenylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(4-phenylbutyl)benzene is an organic compound characterized by a benzene ring substituted with two 4-phenylbutyl groups at the 1 and 4 positions. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Di(4-phenylbutyl)benzene can be synthesized through organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction yields this compound as the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(4-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Products include more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,4-Di(4-phenylbutyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electrical properties.
Coordination Chemistry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with unique magnetic and gas-adsorption properties.
Mecanismo De Acción
The mechanism of action of 1,4-Di(4-phenylbutyl)benzene in various reactions involves the formation of reactive intermediates such as carbenium ions. For example, in acid-catalyzed cracking, the compound forms phenylbutenyl carbenium ions, which undergo further reactions to form products like diphenylbutane . These intermediates play a crucial role in determining the reaction pathways and final products.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenylbutane: Similar in structure but lacks the additional phenyl groups on the butyl chains.
1,4-Di(4-pyridyl)benzene: Contains pyridyl groups instead of phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,4-Di(4-phenylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications such as OLEDs and MOFs .
Propiedades
Número CAS |
5368-75-2 |
|---|---|
Fórmula molecular |
C26H30 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1,4-bis(4-phenylbutyl)benzene |
InChI |
InChI=1S/C26H30/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,19-22H,7-10,15-18H2 |
Clave InChI |
RIHIFVCYQITZLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CCCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


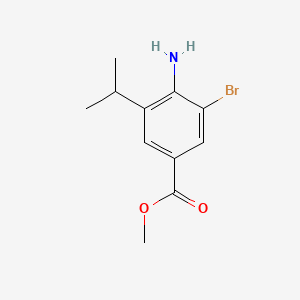
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
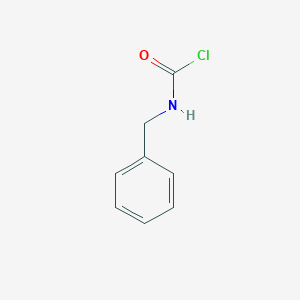

![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)


